[1-(2-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl][4-(4-methylbenzyl)piperazin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(2-FLUOROPHENYL)-6-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL][4-(4-METHYLBENZYL)PIPERAZINO]METHANONE is a complex organic compound that belongs to the class of pyrazolopyridines. The structure of this compound includes a pyrazolo[3,4-b]pyridine core, which is a bicyclic heterocyclic system, and a piperazine moiety, making it a unique and versatile molecule .
Preparation Methods
The synthesis of [1-(2-FLUOROPHENYL)-6-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL][4-(4-METHYLBENZYL)PIPERAZINO]METHANONE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the iodization of 5-bromo-1H-pyrazolo pyridine, followed by protection of the NH group with PMB-Cl to produce key intermediates . The final steps involve coupling reactions with appropriate reagents to introduce the piperazine moiety and other substituents . Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
[1-(2-FLUOROPHENYL)-6-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL][4-(4-METHYLBENZYL)PIPERAZINO]METHANONE has several scientific research applications:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The pyrazolo[3,4-b]pyridine core is known to interact with various enzymes and receptors, modulating their activity . The piperazine moiety can enhance the compound’s binding affinity and selectivity towards these targets . These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar compounds include other pyrazolopyridines and piperazine derivatives. Some examples are:
1H-Pyrazolo[3,4-b]pyridines: These compounds share the same core structure and have similar biological activities.
Piperazine derivatives: These compounds have a piperazine moiety and are used in various therapeutic applications
Properties
Molecular Formula |
C26H26FN5O |
---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
[1-(2-fluorophenyl)-6-methylpyrazolo[3,4-b]pyridin-4-yl]-[4-[(4-methylphenyl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C26H26FN5O/c1-18-7-9-20(10-8-18)17-30-11-13-31(14-12-30)26(33)21-15-19(2)29-25-22(21)16-28-32(25)24-6-4-3-5-23(24)27/h3-10,15-16H,11-14,17H2,1-2H3 |
InChI Key |
MDDSVYMDIZHGGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=C4C=NN(C4=NC(=C3)C)C5=CC=CC=C5F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.